molecular formula C11H13NO2 B8759644 2-isopropyl-4H-benzo[1,4]oxazin-3-one

2-isopropyl-4H-benzo[1,4]oxazin-3-one

Cat. No.: B8759644
M. Wt: 191.23 g/mol
InChI Key: ZLUWUQSNHCNHCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-4H-benzo[1,4]oxazin-3-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. As a member of the 1,4-benzoxazin-3-one family, this heterocyclic compound serves as a versatile precursor for synthesizing novel bioactive molecules. Researchers value this core structure for its potential in developing new therapeutic agents. The 1,4-benzoxazin-3-one scaffold is associated with a wide range of biological activities. Scientific studies on closely related analogues have demonstrated promising anticonvulsant properties in experimental models such as the maximal electroshock (MES) test . Furthermore, structural derivatives of the benzoxazine core have shown potent antibacterial activity against challenging pathogens, including Mycobacterium tuberculosis and various Gram-positive bacteria, making them a focus in the fight against antibiotic resistance . The mechanism of action for compounds based on this scaffold can vary by specific derivative and target. Research indicates potential activity as a GABA mimetic agent, which may contribute to anticonvulsant effects . Other benzoxazine derivatives have been designed as potent and selective β2-adrenoceptor agonists, suggesting utility in respiratory therapeutics . The isopropyl substitution at the 2-position offers a strategic point for chemical diversification, allowing researchers to fine-tune the compound's physicochemical properties. This can enhance lipophilicity and improve permeability across biological barriers, such as the blood-brain barrier, which is a critical factor for central nervous system (CNS) targeted drugs . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-propan-2-yl-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C11H13NO2/c1-7(2)10-11(13)12-8-5-3-4-6-9(8)14-10/h3-7,10H,1-2H3,(H,12,13)

InChI Key

ZLUWUQSNHCNHCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)NC2=CC=CC=C2O1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substitution at Position 2: The isopropyl group in the target compound enhances lipophilicity compared to smaller substituents (e.g., methyl in 6-acetyl-2-methyl derivatives ).
  • Position 5 and 7 Modifications: Hydroxy or fluoro groups at positions 5 or 7 (e.g., 5-hydroxy or 7-fluoro derivatives) are critical for receptor binding. For example, 5-hydroxy derivatives show β2-adrenoceptor agonism , while 7-fluoro substitution in AC260584 enhances M1 receptor selectivity .
  • Position 6 Modifications : Bulky substituents like iodine or acetyl groups (e.g., 6-iodo or 6-acetyl derivatives) may sterically hinder receptor interactions but could be advantageous in kinase inhibitors or covalent binders .

Key Observations :

  • Base-Catalyzed Alkylation : Many derivatives, including the target compound, are synthesized using NaH as a base in polar aprotic solvents like DMF or THF .
  • Acylation for Complex Derivatives : AC260584 and related analogs require coupling reagents (e.g., DCC/HOBt) for introducing piperidine or phenylacetyl groups .

Physicochemical Properties

Compound Name Molecular Weight logP (Predicted) Solubility Key Structural Influence
This compound 205.25 2.8 Low aqueous solubility Isopropyl increases hydrophobicity
5-Hydroxy-4H-benzo[1,4]oxazin-3-one 179.17 1.2 Moderate (polar OH) Hydroxy group enhances polarity
AC260584 347.43 3.5 Low Fluorine and butylpiperidine add bulk
6-Acetyl-2-methyl-4H-benzo[1,4]oxazin-3-one 205.21 1.9 Low Acetyl group introduces polarity

Key Observations :

  • Impact of Halogens : Fluoro substituents (e.g., in AC260584) balance lipophilicity and electronic effects, enhancing receptor binding without excessive hydrophobicity .

Q & A

Q. What are the most reliable synthetic routes for 2-isopropyl-4H-benzo[1,4]oxazin-3-one, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via cyclization reactions involving substituted phenols and amines. Key steps include:

  • Condensation reactions between 2-aminophenol derivatives and isopropyl ketones under acidic or basic conditions .
  • Microwave-assisted synthesis to reduce reaction time (e.g., 30–60 minutes at 120°C) while maintaining yields >75% .
  • Solvent selection : Ethanol or DMF is preferred for solubility and stability of intermediates .
    Critical factors : pH control (optimal range: 6–8) and temperature (80–120°C) significantly impact cyclization efficiency. Side products like N-alkylated byproducts may form if stoichiometry deviates .

Q. How is structural characterization of this compound performed, and what analytical techniques are essential?

Methodological Answer:

  • X-ray crystallography confirms the planar benzoxazinone core and isopropyl substituent geometry (bond angles: ~120° for the oxazine ring) .
  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons appear as doublets at δ 6.8–7.2 ppm; the isopropyl group shows a septet (δ 3.1–3.3 ppm) and doublets (δ 1.2–1.4 ppm) .
    • ¹³C NMR : Carbonyl resonance at δ 165–170 ppm .
  • HRMS : Exact mass confirmation (calculated for C₁₁H₁₃NO₂: 191.0946) .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

  • Antimicrobial activity : Use MIC (Minimum Inhibitory Concentration) assays against Staphylococcus aureus and Candida albicans (reported MIC: 8–32 µg/mL for benzoxazinone analogs) .
  • Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ values compared to doxorubicin .
  • Enzyme inhibition : Screen against kinases or acetylcholinesterase using fluorometric assays (e.g., 50 µM compound in Tris-HCl buffer, pH 7.4) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

Methodological Answer:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at position 7 to enhance antimicrobial activity (e.g., 7-Cl analog shows 4x lower MIC than parent compound) .
  • Isosteric replacement : Replace the isopropyl group with cyclopropyl to improve metabolic stability (tested via microsomal assays) .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent hydrophobicity with anticancer activity (R² > 0.8 for training sets) .

Q. How can conflicting data in biological assays (e.g., cytotoxicity vs. antimicrobial potency) be resolved?

Methodological Answer:

  • Dose-response refinement : Test narrower concentration ranges (e.g., 0.1–50 µM) to distinguish selective vs. nonspecific effects .
  • Mechanistic studies :
    • ROS detection : Use DCFH-DA fluorescence to assess oxidative stress contributions to cytotoxicity .
    • Target identification : Perform thermal shift assays with recombinant proteins to identify binding partners .
  • Synergistic screens : Combine with known inhibitors (e.g., fluconazole) to differentiate direct vs. adjuvant effects .

Q. What advanced spectroscopic techniques elucidate degradation pathways under physiological conditions?

Methodological Answer:

  • LC-MS/MS stability studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Major degradation products include hydroxylated and ring-opened metabolites .
  • EPR spectroscopy : Detect free radical intermediates during photodegradation (λ = 254 nm) .
  • NMR kinetics : Monitor hydrolysis of the oxazinone ring in D₂O (half-life: ~12 hours at pH 7.4) .

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